molecular formula C13H10FN3O2S B2596339 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-59-0

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2596339
CAS No.: 946205-59-0
M. Wt: 291.3
InChI Key: YQYANONZEVFXFF-FYWRMAATSA-N
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated benzothiazole moiety and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, also known as N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide, is primarily targeted towards O-GlcNAcase (OGA) inhibitors . OGA is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to various therapeutic effects.

Mode of Action

It is known that it interacts with its target, oga, inhibiting its activity . This interaction and the resulting changes in the activity of OGA can lead to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the function of OGA. By inhibiting OGA, this compound can affect the cellular processes regulated by this enzyme . The downstream effects of this interaction are subject to ongoing research.

Pharmacokinetics

Information and documentation regarding this compound, including nmr, hplc, lc-ms, uplc, and more, are available .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of OGA. By inhibiting this enzyme, the compound can affect various cellular processes .

Action Environment

It is known that the compound has high oxidative stability , which may influence its action and stability under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the synthesis of the 6-fluoro-3-methylbenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Isoxazole Ring Formation: The isoxazole ring is usually synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes or alkenes.

    Coupling Reaction: The final step involves coupling the benzothiazole and isoxazole moieties. This can be done using various coupling agents such as carbodiimides or phosphonium salts under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the isoxazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzothiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy and safety as a treatment for various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
  • (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Uniqueness

Compared to similar compounds, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c1-7-5-10(19-16-7)12(18)15-13-17(2)9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYANONZEVFXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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